molecular formula C7H8ClNO B14824520 3-Chloro-2-(methylamino)phenol

3-Chloro-2-(methylamino)phenol

Cat. No.: B14824520
M. Wt: 157.60 g/mol
InChI Key: RCMJXXBCEPSRGR-UHFFFAOYSA-N
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Description

Contextualization within Substituted Phenol (B47542) and Methylamino-Containing Aromatic Systems

Substituted Phenols:

3-Chloro-2-(methylamino)phenol belongs to the broad category of substituted phenols. Phenols are aromatic compounds characterized by a hydroxyl (–OH) group directly attached to a benzene (B151609) ring. britannica.com The chemical behavior of phenols is significantly influenced by the presence of other substituent groups on the aromatic ring. byjus.compw.live These substituents can alter the electron density of the ring and the acidity of the phenolic hydroxyl group. pw.livelibretexts.org

Electron-withdrawing groups, such as the chlorine atom in this compound, generally increase the acidity of the phenol by stabilizing the corresponding phenoxide ion through delocalization of the negative charge. pw.livelibretexts.org Conversely, electron-donating groups typically decrease the acidity. pw.live The position of the substituent relative to the hydroxyl group is also crucial, with ortho and para substituents often exerting a more pronounced electronic effect than meta substituents due to resonance. libretexts.org The interplay of these electronic effects dictates the reactivity and physical properties of substituted phenols, making them a rich area of study in organic chemistry.

Methylamino-Containing Aromatic Systems:

The presence of a methylamino (–NHCH₃) group places this compound within the class of methylamino-containing aromatic systems. The methylamino group is a powerful electron-donating group and can significantly influence the chemical and physical properties of the aromatic ring. Aromatic amines are key components in a vast array of biologically active molecules and functional materials. nih.govnih.gov The nitrogen atom's lone pair of electrons can participate in resonance with the aromatic π-system, increasing electron density, particularly at the ortho and para positions. libretexts.org This activation of the ring makes it more susceptible to electrophilic substitution reactions. pw.live

Academic Significance and Research Trajectories

The academic significance of this compound lies in its potential as a building block for the synthesis of more complex molecules. The combination of a halogen, a hydroxyl group, and a secondary amine on an aromatic ring provides multiple reactive sites for further chemical transformations.

Research trajectories involving compounds with similar structural motifs often explore their utility as intermediates in the synthesis of pharmaceuticals and other biologically active compounds. The chloro- and amino-functionalized phenol core is a common feature in molecules designed to interact with biological targets. For instance, chloro-containing compounds are found in over 250 FDA-approved drugs, highlighting the importance of this functional group in medicinal chemistry. nih.gov Similarly, aromatic amines are integral to the structure of many natural products and synthetic drugs. nih.gov

Furthermore, the study of such multi-functionalized aromatic compounds contributes to a deeper understanding of substituent effects, reaction mechanisms, and the structure-property relationships that govern the behavior of organic molecules.

Chemical and Physical Properties

The specific physical and chemical properties of this compound are not extensively documented in readily available literature. However, we can infer some of its characteristics based on the properties of related compounds.

PropertyValue/Description
Molecular Formula C₇H₈ClNO
Molecular Weight 157.60 g/mol
Appearance Likely a solid at room temperature, as related compounds like 3-chloro-2-methylphenol (B1584042) are solids. sigmaaldrich.comchemicalbook.com
Solubility Expected to have some solubility in water due to the presence of the hydroxyl and amino groups, which can form hydrogen bonds. britannica.combyjus.com However, the chloro- and methyl- groups contribute to its nonpolar character, which might limit its aqueous solubility. It is likely soluble in common organic solvents. wikipedia.org
Acidity (pKa) The presence of the electron-withdrawing chlorine atom would increase its acidity compared to phenol, while the electron-donating methylamino group would decrease it. The overall pKa would be a result of the combined electronic effects of these substituents. pw.livelibretexts.org
Boiling Point Generally, phenols have higher boiling points than hydrocarbons of similar molecular weight due to intermolecular hydrogen bonding. britannica.compw.live
Melting Point The melting point would be influenced by the crystal lattice packing of the solid.

Note: The values in this table are largely predicted based on the properties of analogous compounds and general chemical principles, as specific experimental data for this compound is scarce in the public domain.

Synthesis of this compound

Detailed, peer-reviewed synthesis procedures specifically for this compound are not widely published. However, plausible synthetic routes can be proposed based on established organic chemistry reactions for analogous compounds.

A potential two-step synthesis could start from 3-chloro-2-nitrophenol (B96774).

Step 1: Reduction of the Nitro Group

The nitro group of 3-chloro-2-nitrophenol can be reduced to an amino group to form 3-chloro-2-aminophenol. A common method for this transformation is catalytic hydrogenation using a metal catalyst like palladium on carbon (Pd/C) or reduction with a metal in acidic solution, such as iron or tin in hydrochloric acid. Another approach involves using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like ferrous sulfate (B86663). google.com

Step 2: N-Methylation of the Amino Group

The resulting 3-chloro-2-aminophenol can then be N-methylated to introduce the methyl group onto the nitrogen atom. This can be achieved through various methods, such as reductive amination with formaldehyde (B43269) and a reducing agent like sodium borohydride (B1222165), or by reaction with a methylating agent like methyl iodide.

An alternative approach might involve starting with a different precursor, such as 2-amino-6-chlorotoluene, and introducing the hydroxyl group via a diazotization reaction followed by hydrolysis. google.com

It is important to note that these are proposed synthetic pathways, and the actual experimental conditions would require optimization to achieve a good yield and purity of the final product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8ClNO

Molecular Weight

157.60 g/mol

IUPAC Name

3-chloro-2-(methylamino)phenol

InChI

InChI=1S/C7H8ClNO/c1-9-7-5(8)3-2-4-6(7)10/h2-4,9-10H,1H3

InChI Key

RCMJXXBCEPSRGR-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC=C1Cl)O

Origin of Product

United States

Synthetic Methodologies and Strategies for 3 Chloro 2 Methylamino Phenol and Its Analogues

Approaches Involving Directed Functionalization of Aromatic Precursors

The direct modification of pre-existing aromatic rings is a common and efficient strategy for the synthesis of complex molecules like 3-Chloro-2-(methylamino)phenol. This typically involves the sequential introduction of the required chloro, hydroxyl, and methylamino groups onto a phenolic or chlorinated aromatic starting material.

Amination Strategies for Chlorophenols and Related Precursors

The direct amination of chlorophenols presents a formidable challenge due to the relatively low reactivity of the C-Cl bond towards nucleophilic substitution. However, catalytic methods have emerged to facilitate this transformation. Rhodium-catalyzed amination of phenols with a variety of primary and secondary amines has been demonstrated to be a viable route to aniline (B41778) derivatives, proceeding with water as the sole byproduct. science.govresearchgate.netnih.gov This redox-neutral process often utilizes an arenophilic rhodium catalyst that activates the phenol (B47542) through π-coordination, thereby facilitating a dehydrative condensation with the amine. science.govnih.gov While a direct amination of 3-chlorophenol (B135607) with methylamine (B109427) to yield this compound is not explicitly detailed in the literature, analogous reactions with other phenols and amines suggest its plausibility under optimized conditions. For instance, the catalytic amination of various phenols with primary and secondary amines has been achieved with high efficiency. researchgate.net

Biocatalytic approaches also offer a green alternative for the amination of phenols. Evolved flavoprotein oxidases have been shown to catalyze the direct oxidative amination of para-substituted phenols with a range of amines, including ammonia (B1221849) and primary amines. This method is advantageous as it often proceeds under mild conditions.

Methylation Reactions of Amino-Substituted Phenols

A more common and often more straightforward approach to N-alkylated aminophenols involves the initial synthesis of the primary aminophenol, followed by N-alkylation. In the context of this compound, this would entail the synthesis of 2-amino-3-chlorophenol (B1288307) as an intermediate. The selective N-alkylation of aminophenols can be achieved through various methods. One effective strategy involves the protection of the amino group, for example, through condensation with benzaldehyde (B42025) to form a Schiff base. This is then followed by alkylation of the hydroxyl group and subsequent hydrolysis of the imine to regenerate the amine. umich.edu For selective N-alkylation, a one-pot reaction involving the condensation of the aminophenol with an aldehyde and subsequent reduction with a reducing agent like sodium borohydride (B1222165) is a powerful technique. umich.edu

Direct catalytic N-alkylation of amino acid esters and amides using alcohols has also been demonstrated with high retention of stereochemistry, suggesting that similar catalytic systems could be adapted for the methylation of 2-amino-3-chlorophenol using methanol (B129727) as the methylating agent. nih.gov

Synthesis through Reduction Pathways

Reductive methods provide a powerful and widely used avenue for the synthesis of aminophenols, typically starting from nitro-substituted precursors which are often readily accessible.

Reductive Transformation of Nitro-Substituted Phenol Derivatives

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. For the preparation of this compound, a plausible precursor would be 3-chloro-2-nitrophenol (B96774). A patented method describes the synthesis of the intermediate, 3-chloro-2-aminophenol, starting from m-chlorophenol. mdpi.com The process involves the nitration of m-chlorophenol with concentrated nitric acid in an acetate (B1210297) solvent to yield 3-chloro-2-nitrophenol. Subsequent reduction of the nitro group is achieved using hydrazine (B178648) hydrate (B1144303) in the presence of ferrous sulfate (B86663) in a mixed solvent system of alcohol and water. mdpi.com

PrecursorReagentsProductYieldReference
m-Chlorophenol1. Conc. HNO3, Acetic Acid 2. Hydrazine hydrate, FeSO4, Alcohol/Water3-Chloro-2-aminophenolNot specified mdpi.com
3-chloro-4-nitrophenolIron, Acetic Acid4-Amino-3-chlorophenol88% mdpi.com

Once 2-amino-3-chlorophenol is obtained, a subsequent N-methylation step, as described in section 2.1.2, would lead to the final product.

Reductive Amination via Schiff Base Intermediates

Reductive amination is a highly versatile and efficient one-pot method for the synthesis of secondary and tertiary amines from carbonyl compounds and amines. wikipedia.org This reaction proceeds through the formation of an intermediate imine (Schiff base), which is then reduced in situ. wikipedia.org

A plausible route to this compound via this pathway would involve the reaction of 3-chloro-2-hydroxybenzaldehyde (B16314) with methylamine to form a Schiff base. This imine intermediate would then be reduced using a suitable reducing agent, such as sodium borohydride or sodium cyanoborohydride, to yield the desired product. masterorganicchemistry.comsigmaaldrich.com The synthesis of various Schiff bases from substituted benzaldehydes and aminophenols is well-documented, supporting the feasibility of the initial imine formation. nih.govresearchgate.net The subsequent reduction of the imine is a standard procedure in organic synthesis. mdpi.com

Carbonyl CompoundAmineReducing AgentProductReference (for analogous reactions)
3-chloro-2-hydroxybenzaldehydeMethylamineSodium borohydrideThis compound masterorganicchemistry.comsigmaaldrich.com
Substituted benzaldehydes3-Aminophenol (B1664112)Not applicable (Schiff base synthesis)Substituted Schiff bases researchgate.net

This method offers the advantage of directly installing the methylamino group in a single, efficient step from a readily available aldehyde precursor.

Electrochemical and Catalytic Methods in Analogous Phenol Synthesis

Modern synthetic chemistry increasingly relies on electrochemical and advanced catalytic methods to achieve transformations with high efficiency, selectivity, and improved environmental credentials.

Electrochemical methods offer a powerful alternative to traditional chemical reagents for oxidation and reduction reactions. The electrochemical synthesis of p-aminophenol from nitrobenzene (B124822) has been reported, proceeding through the formation of a phenylhydroxylamine intermediate which then rearranges. acs.org This suggests that electrochemical reduction of 3-chloro-2-nitrophenol could be a viable route to 2-amino-3-chlorophenol. Furthermore, electrochemical methods have been employed for the synthesis of various nitrogen-containing organic compounds, including the reduction of nitroaromatics and the formation of imines. nih.gov The electrochemical synthesis of N-alkylated aminophenols could potentially be achieved through the reduction of an electrochemically generated imine intermediate.

Catalytic approaches are at the forefront of efficient and selective synthesis. As mentioned in section 2.1.1, rhodium-catalyzed amination of phenols provides a direct route to anilines. researchgate.netnih.gov Other catalytic systems, for instance, those based on palladium or nickel, are widely used for reductive amination and C-N bond formation reactions. mdpi.com For example, the reductive amination of phenols with amines to produce cyclohexylamines has been demonstrated using Pd/C and Rh/C catalysts. mdpi.com While this involves saturation of the aromatic ring, it highlights the versatility of these catalysts in C-N bond formation starting from phenols. The direct catalytic amination of alcohols with ammonia using RANEY® Ni has also been shown to be an effective method for producing primary amines. rug.nl

MethodPrecursorCatalyst/ConditionsProductReference
Electrochemical ReductionNitrobenzeneGraphite cathode, Pb-Ag anodep-Aminophenol acs.org
Rhodium-Catalyzed AminationPhenols[Cp*RhCl2]2Anilines nih.gov
Catalytic Reductive AminationPhenol, CyclohexylaminePd/C or Rh/C, H2Dicyclohexylamine mdpi.com
Catalytic AminationAlcoholsRANEY® Ni, NH3Primary amines rug.nl

Optimization of Reaction Conditions for Enhanced Synthetic Efficiency

The enhancement of synthetic efficiency for the production of this compound and its analogues is a critical aspect of process chemistry, aiming to maximize yields, minimize reaction times, and reduce the formation of impurities. The optimization of reaction conditions is a multifactorial process, involving a systematic investigation of various parameters such as temperature, catalyst systems, solvent effects, and reactant stoichiometry. While specific detailed optimization studies for the direct synthesis of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from the synthesis of its immediate precursor, 3-chloro-2-aminophenol, and from general methodologies for the N-alkylation of aminophenols.

A patented method for the preparation of 3-chloro-2-aminophenol involves a two-step process: the nitration of m-chlorophenol followed by the reduction of the resulting 3-chloro-2-nitrophenol. google.com The optimization of these steps is detailed below.

Optimization of the Nitration of m-Chlorophenol

The initial step involves the regioselective nitration of m-chlorophenol to yield 3-chloro-2-nitrophenol. The choice of solvent and reaction temperature has been identified as a critical parameter for controlling the reaction's selectivity and preventing the formation of unwanted isomers. google.com Acetic acid has been found to be an effective solvent, also acting as a mild catalyst, thus avoiding the use of strong and less controllable acids like sulfuric acid which can lead to a higher proportion of by-products. google.com

The temperature of the substitution reaction is another key factor. Maintaining the temperature within a specific range is crucial for achieving a high yield and purity of the desired product.

Table 1: Optimization of Nitration Reaction Temperature

Parameter Optimized Condition
Reaction Temperature 20°C - 30°C

Data derived from a patented method for the preparation of 3-chloro-2-aminophenol, which suggests this temperature range as preferable for the nitration step. google.com

The molar ratio of the reactants is another aspect that requires careful control to ensure the efficient conversion of the starting material.

Optimization of the Reduction of 3-Chloro-2-nitrophenol

The subsequent step is the reduction of the nitro group of 3-chloro-2-nitrophenol to an amino group to form 3-chloro-2-aminophenol. A method utilizing hydrazine hydrate in the presence of a catalyst in a mixed solvent system has been reported. google.com The optimization of this reduction step focuses on the molar ratios of the reactants and the reaction temperature.

Table 2: Optimization of Molar Ratios for the Reduction Step

Reactants Optimized Molar Ratio
3-chloro-2-nitrophenol : Hydrazine Hydrate 1 : 1.3 ~ 1.8
3-chloro-2-nitrophenol : Ferrous Sulfate 1 : 0.03 ~ 0.06

Data derived from a patented method for the preparation of 3-chloro-2-aminophenol, indicating the preferred molar ratios for the reduction of the nitro intermediate. google.com

The reaction temperature for the reduction is also a critical parameter to control for achieving a high yield of the final product, 3-chloro-2-aminophenol.

Table 3: Optimization of Reduction Reaction Temperature

Parameter Optimized Condition
Reaction Temperature 100°C - 120°C

Data derived from a patented method for the preparation of 3-chloro-2-aminophenol, specifying the optimal temperature range for the reduction reaction. google.com

Optimization of the N-Methylation of 3-Chloro-2-aminophenol

The final step in the synthesis of this compound is the selective N-methylation of 3-chloro-2-aminophenol. General strategies for the selective N-alkylation of aminophenols can be applied here. researchgate.net A common challenge in this step is to avoid O-alkylation of the phenolic hydroxyl group and over-alkylation of the amino group.

One effective strategy involves the use of a protecting group for the amino function, followed by alkylation and subsequent deprotection. researchgate.net However, for a more efficient process, direct and selective N-methylation is desirable. The choice of the methylating agent, base, solvent, and reaction temperature are all critical parameters to optimize.

Table 4: General Parameters for Optimization of Selective N-Methylation of Aminophenols

Parameter Factors to Consider for Optimization
Methylating Agent Reactivity (e.g., methyl iodide, dimethyl sulfate), cost, and safety.
Base Strength and steric hindrance to favor N-alkylation over O-alkylation (e.g., potassium carbonate, triethylamine).
Solvent Polarity and ability to dissolve reactants (e.g., acetone, acetonitrile, DMF).
Temperature Lower temperatures may favor selectivity, while higher temperatures can increase reaction rates. researchgate.net
Reaction Time Monitoring the reaction progress to determine the optimal time for maximum conversion and minimal by-product formation.

This table is based on general principles of selective N-alkylation of aminophenols and does not represent specific optimized conditions for 3-chloro-2-aminophenol. researchgate.net

For instance, a study on the selective alkylation of aminophenols found that increasing the reaction temperature could speed up the rate of benzylation, a similar N-alkylation process. researchgate.net The use of an appropriate base is crucial to deprotonate the amino group selectively, making it more nucleophilic than the hydroxyl group. The optimization of these conditions for 3-chloro-2-aminophenol would require systematic experimental investigation.

Chemical Reactivity and Transformation Studies of 3 Chloro 2 Methylamino Phenol

Electrophilic Aromatic Substitution Patterns

The aromatic ring of 3-Chloro-2-(methylamino)phenol is highly activated towards electrophilic aromatic substitution (EAS). This is due to the presence of two strong electron-donating groups (EDGs): the hydroxyl (-OH) and the methylamino (-NHCH₃) groups. wikipedia.orglibretexts.org Both are powerful activating groups that increase the nucleophilicity of the benzene (B151609) ring, making it significantly more reactive than benzene itself. wikipedia.org

Both the hydroxyl and methylamino groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. wikipedia.orglibretexts.orgyoutube.com The chloro group, while being an electron-withdrawing group by induction, is also an ortho, para-director due to resonance effects, although it is considered a deactivating group. libretexts.org

In this compound, the directing effects of the highly activating -OH and -NHCH₃ groups are dominant.

The hydroxyl group at C1 directs to positions 2, 4, and 6. Position 2 is already substituted.

The methylamino group at C2 directs to positions 1, 3, and 5. Positions 1 and 3 are already substituted.

The combined influence of these groups synergistically activates positions 4 and 6, with position 5 also being activated, though to a lesser extent. Steric hindrance from the existing substituents may influence the regioselectivity of the substitution. Electrophilic attack is therefore most likely to occur at the C4 and C6 positions.

Table 1: Predicted Products of Electrophilic Aromatic Substitution

Reaction Reagents Major Predicted Product(s)
Nitration HNO₃, H₂SO₄ 3-Chloro-2-(methylamino)-4-nitrophenol and 3-Chloro-2-(methylamino)-6-nitrophenol
Halogenation Br₂, FeBr₃ 4-Bromo-3-chloro-2-(methylamino)phenol and 6-Bromo-3-chloro-2-(methylamino)phenol
Sulfonation Fuming H₂SO₄ 5-Chloro-6-(methylamino)phenol-4-sulfonic acid and 5-Chloro-6-(methylamino)phenol-2-sulfonic acid
Friedel-Crafts Acylation RCOCl, AlCl₃ Aniline (B41778) derivatives like this compound are generally poor substrates for Friedel-Crafts reactions as the amino group complexes with the Lewis acid catalyst, deactivating the ring. learncbse.in

Nucleophilic Substitution Reactions of the Chloro Moiety

The replacement of the chlorine atom in this compound via nucleophilic aromatic substitution (SNAr) is generally unfavorable under standard conditions. Aryl halides are inherently unreactive towards nucleophilic attack. acs.orglibretexts.org For SNAr to proceed readily, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (e.g., -NO₂) at the ortho and/or para positions to the leaving group. libretexts.org These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

The substituent pattern of this compound, with its strong electron-donating -OH and -NHCH₃ groups, deactivates the ring for nucleophilic substitution. These groups increase the electron density of the ring, repelling incoming nucleophiles. Therefore, reactions with nucleophiles such as hydroxides, alkoxides, or amines to displace the chloro group would require harsh conditions, such as high temperatures and pressures. Under such forcing conditions, alternative mechanisms, like the elimination-addition (benzyne) pathway, might occur, potentially leading to a mixture of regioisomeric products. libretexts.org

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is nucleophilic and can readily undergo O-alkylation and O-acylation.

O-Alkylation: This reaction, typically a Williamson ether synthesis, involves the deprotonation of the phenol (B47542) with a base (e.g., K₂CO₃, NaH) to form a more nucleophilic phenoxide ion. The phenoxide then displaces a halide from an alkyl halide to form an ether. However, in aminophenols, there is a competition between O-alkylation and N-alkylation of the more nucleophilic amino group. google.com To achieve selective O-alkylation, the amino group is often temporarily protected, for example, by reacting it with an aldehyde like benzaldehyde (B42025) to form an imine. Following the O-alkylation step, the protecting group can be removed by hydrolysis. umich.eduresearchgate.net

O-Acylation: Phenols react with acylating agents like acyl chlorides or acid anhydrides to form esters. This reaction is often carried out in the presence of a base (e.g., pyridine) to neutralize the HCl byproduct. Similar to alkylation, N-acylation is a competitive reaction. While amines are generally more nucleophilic than phenols, selective O-acylation can be achieved under specific conditions, although N-acylation often occurs preferentially. quora.com

Table 2: Representative Reactions of the Phenolic Hydroxyl Group

Reaction Type Reagents General Product Structure

Oxidative Transformations to Quinone Systems

Phenols, and particularly aminophenols, are susceptible to oxidation. organicreactions.org The oxidation of aminophenols can lead to the formation of highly reactive quinone imines or quinones. rsc.orgresearchgate.net The reaction can be carried out using various oxidizing agents, such as potassium ferricyanide, or through enzymatic processes involving oxidases like tyrosinase. rsc.orgnih.gov

The oxidation of this compound is expected to yield a corresponding ortho-benzoquinone imine derivative. These products are often colored and can be highly reactive electrophiles, prone to further reactions such as polymerization or Michael addition with available nucleophiles. The specific structure of the final product can depend strongly on the reaction conditions and the oxidant used. acs.org

Reactions Involving the Methylamino Moiety

The secondary amine in this compound is a key reactive site.

N-Alkylation: The lone pair of electrons on the nitrogen atom makes the methylamino group nucleophilic and susceptible to alkylation with alkyl halides. Direct alkylation can lead to a mixture of the tertiary amine and a quaternary ammonium (B1175870) salt. google.com A more controlled and selective method for mono-N-alkylation is reductive amination. This involves the reaction of the aminophenol with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ using a reducing agent like sodium borohydride (B1222165) to yield the N-alkylated product. umich.eduumich.edu

N-Acylation: The methylamino group reacts readily with acyl chlorides or anhydrides to form amides. byjus.com In the case of aminophenols, N-acylation is generally faster and more favorable than O-acylation because the amine is a stronger nucleophile than the hydroxyl group under neutral or slightly basic conditions. quora.com This selectivity allows for the straightforward synthesis of N-acyl derivatives. This reaction is fundamental in syntheses like that of paracetamol from p-aminophenol, where N-acetylation is the key step. quora.com

Table 3: Representative Reactions of the Methylamino Moiety

Reaction Type Reagents General Product Structure
N-Alkylation (Reductive Amination) Aldehyde (R'CHO), NaBH₄ 3-Chloro-2-(N-alkyl-N-methylamino)phenol
N-Acylation Acyl chloride (R'COCl), Base N-(2-Chloro-6-hydroxyphenyl)-N-methylacetamide

Condensation Reactions with Carbonyl Compounds

The condensation of 2-aminophenol (B121084) derivatives with carbonyl compounds, such as aldehydes and ketones, is a well-established method for the synthesis of benzoxazines and related heterocyclic structures. nih.govsigmaaldrich.comlookchem.com In the case of this compound, the presence of a secondary amine and a phenolic hydroxyl group in a 1,2-relationship allows for cyclocondensation with carbonyl compounds to form substituted benzoxazine (B1645224) derivatives.

The general reaction involves the nucleophilic attack of the secondary amine on the carbonyl carbon, followed by the intramolecular cyclization through the reaction of the phenolic hydroxyl group with the intermediate, leading to the formation of a stable six-membered oxazine (B8389632) ring. The reaction is typically facilitated by heat and can be influenced by the nature of the carbonyl compound and the presence of catalysts. lookchem.com

For instance, the reaction of 2-allylphenol (B1664045) with formaldehyde (B43269) and methylamine (B109427) has been shown to produce various compounds depending on the stoichiometry of the reactants. cyberleninka.ru At an equimolar ratio, the primary product is the corresponding 8-allyl-substituted 1,3-benzoxazine. This suggests that the condensation of this compound with formaldehyde would likely yield 7-chloro-8-methyl-3,4-dihydro-2H-1,3-benzoxazine.

The reactivity of the carbonyl compound also plays a crucial role. Aldehydes are generally more reactive than ketones in these condensation reactions due to steric and electronic factors. nih.gov Aromatic aldehydes can also be employed, leading to the formation of 2-aryl-substituted benzoxazines.

Table 1: Representative Condensation Reactions of 2-Aminophenol Analogs with Carbonyl Compounds

2-Aminophenol DerivativeCarbonyl CompoundProduct TypeReference
2-AllylphenolFormaldehyde8-Allyl-substituted 1,3-benzoxazine cyberleninka.ru
p-CresolFormaldehydeSubstituted 1,3-benzoxazine lookchem.com
PhenolAniline and Formaldehyde3,4-dihydro-2H-3-phenyl-1,3-benzoxazine sigmaaldrich.com
2-AminophenolVarious Aldehydes2-Substituted benzoxazoles nih.gov

This table is illustrative and based on analogous reactions due to the lack of specific data for this compound.

Mechanistic Investigations of Key Reaction Pathways

The mechanism of benzoxazine formation from phenols, primary amines, and formaldehyde is generally understood to proceed through a series of steps. sigmaaldrich.comlookchem.comstackexchange.com For N-substituted 2-aminophenols like this compound, the reaction with a carbonyl compound initiates with the nucleophilic attack of the secondary amino group on the electrophilic carbonyl carbon.

This initial step forms a hemiaminal intermediate. The stability of this intermediate and the subsequent reaction steps can be influenced by the reaction conditions. The next key step is the intramolecular cyclization. The phenolic hydroxyl group attacks the carbon of the newly formed hydroxymethyl or substituted hydroxymethyl group, leading to the elimination of a water molecule and the formation of the oxazine ring. lookchem.com

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the methylamino group attacks the carbonyl carbon of the aldehyde.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen of the carbonyl group, forming a zwitterionic intermediate which then rearranges to a more stable hemiaminal.

Intramolecular Cyclization (Ring Closure): The phenolic hydroxyl group attacks the electrophilic carbon of the hemiaminal.

Dehydration: A molecule of water is eliminated to form the stable 1,3-benzoxazine ring.

Studies on the condensation of phenol with formaldehyde have elucidated the formation of hydroxymethylphenols as key intermediates, which then react further. stackexchange.com In the case of N-substituted 2-aminophenols, the initial reaction with the amine is generally faster.

Spectroscopic methods such as NMR and IR are crucial for characterizing the intermediates and final products, providing evidence for the proposed mechanistic pathways. researchgate.netresearchgate.net For instance, the appearance of characteristic signals for the -O-CH2-N- protons in the 1H NMR spectrum and the C-O-C stretching vibrations in the IR spectrum would confirm the formation of the benzoxazine ring. researchgate.netresearchgate.net

Derivatization and Analogue Synthesis for Structure Reactivity Studies

Synthesis of Halogenated Phenol (B47542) Analogues

The synthesis of halogenated phenol analogues is a key strategy for probing the electronic and steric effects of halogen substituents on the reactivity of the core structure. While direct synthesis of 3-Chloro-2-(methylamino)phenol is not widely documented in readily available literature, the synthesis of its precursor, 3-chloro-2-aminophenol, provides a foundational methodology. This process typically involves the nitration of m-chlorophenol, followed by the reduction of the resulting 3-chloro-2-nitrophenol (B96774). google.com

A common route for preparing the precursor 3-chloro-2-aminophenol involves a two-step process: google.com

Nitration: m-Chlorophenol is reacted with concentrated nitric acid in an acetate (B1210297) solvent to yield 3-chloro-2-nitrophenol.

Reduction: The intermediate, 3-chloro-2-nitrophenol, is then reduced to the final product, 3-chloro-2-aminophenol, using a reducing agent such as hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like ferrous sulfate (B86663). google.com

Further halogenation of the phenol ring can be achieved through electrophilic aromatic substitution reactions. The position of the additional halogen atom would be directed by the existing substituents (chloro, hydroxyl, and amino groups). To create analogues with different halogens (e.g., bromo, fluoro, iodo), alternative starting materials or specific halogenating agents would be employed. For instance, the synthesis of 3-chloro-2-methylphenol (B1584042) can be achieved from 2-amino-6-chlorotoluene via diazotization followed by hydrolysis, a route that could be adapted for other halogenated toluenes. google.comsigmaaldrich.com

Table 1: Synthesis of 3-Chloro-2-aminophenol

Step Reactants Reagents/Solvents Product Yield Purity
Nitration m-Chlorophenol Conc. HNO₃, Acetate solvent 3-Chloro-2-nitrophenol - -
Reduction 3-Chloro-2-nitrophenol Hydrazine hydrate, Ferrous sulfate, Alcohol/Water 3-Chloro-2-aminophenol ~97.8% ~98.8%

Data derived from a patented synthesis process. google.com

Preparation of Variously Substituted Amino-Phenol Derivatives

Modification of the amino and phenol groups allows for the generation of a wide array of derivatives. The secondary amine of this compound is nucleophilic and can undergo various reactions, including:

N-Alkylation: Further alkylation can be achieved by reacting the compound with alkyl halides.

N-Acylation: Reaction with acyl chlorides or anhydrides would yield the corresponding amides. This is a common strategy used in the synthesis of related benzothiazole (B30560) derivatives. mdpi.com

Reductive Amination: The parent 2-aminophenol (B121084) can be reacted with aldehydes or ketones in the presence of a reducing agent to introduce diverse substituents on the nitrogen atom.

The phenolic hydroxyl group can be converted into an ether via the Williamson ether synthesis or esterified using acyl chlorides or carboxylic acids. The three-component Mannich reaction, involving a phenol, an amine, and an aldehyde, represents another powerful method for generating substituted aminophenol derivatives, often leading to the formation of benzoxazine (B1645224) products which can be subsequently hydrolyzed. researchgate.netresearchgate.net

Table 2: Examples of Reactions for Amino-Phenol Derivatization

Reaction Type Reagents Functional Group Modified Product Type
N-Alkylation Alkyl Halide, Base Amino Tertiary Amine
N-Acylation Acyl Chloride/Anhydride Amino Amide
Ether Synthesis Alkyl Halide, Base Phenolic Hydroxyl Ether
Esterification Acyl Chloride/Acid Phenolic Hydroxyl Ester

Formation of Schiff Base Compounds incorporating the Methylamino-Phenol Scaffold

Schiff bases, or imines, are formed through the condensation reaction of a primary or secondary amine with an aldehyde or a ketone. nih.gov While this compound is a secondary amine, its precursor, 3-chloro-2-aminophenol (a primary amine), is an ideal candidate for Schiff base formation. The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form the characteristic C=N double bond of the imine. nih.gov

These reactions are typically carried out in a suitable solvent like ethanol (B145695) and may be catalyzed by a small amount of acid. neliti.com The resulting Schiff base ligands, incorporating the halogenated phenol moiety, are of significant interest in coordination chemistry due to their ability to form stable complexes with metal ions. nih.gov Spectroscopic methods such as FTIR, ¹H NMR, and ¹³C NMR are essential for confirming the formation of the Schiff base. nih.govnih.gov The presence of a characteristic imine (C=N) vibrational peak in the FTIR spectrum (around 1573–1620 cm⁻¹) and a specific proton signal for the CH=N group in the ¹H NMR spectrum (around 8.5–9.0 ppm) are key indicators of successful synthesis. nih.gov

Coordination Chemistry: Synthesis of Transition Metal Complexes with Related Ligands

Schiff bases derived from aminophenols are excellent chelating ligands. neliti.com The presence of the phenolic oxygen and the imine nitrogen atoms allows them to bind to a central metal ion, forming stable coordination complexes. The 3-chloro-2-aminophenol scaffold, when converted to a Schiff base, can act as a bidentate ligand, coordinating to metal ions through the deprotonated phenolic oxygen and the imine nitrogen. neliti.com

The synthesis of these metal complexes generally involves reacting the Schiff base ligand with a metal salt (e.g., chloride or acetate salts of Cu(II), Ni(II), Co(II), Cd(II)) in an appropriate solvent, often under reflux. neliti.com The resulting complexes often exhibit distinct colors, melting points, and spectroscopic properties compared to the free ligand. The formation of these complexes can be confirmed by techniques such as elemental analysis, which helps establish the metal-to-ligand ratio, and infrared spectroscopy, which shows shifts in the C=N and C-O stretching frequencies upon coordination to the metal ion. neliti.com These complexes are studied for various applications, including catalysis and as fluorescent chemosensors. japsonline.com

Modular Synthetic Strategies for Library Generation

Modular synthesis is a powerful approach for rapidly generating a large library of structurally related compounds from a common core. rsc.org For the this compound scaffold, a modular strategy would involve combining a set of building blocks in a systematic manner.

One such strategy could employ a multi-component reaction. For example, a three-component reaction using a phenol, various primary amines, and a selection of aldehydes can quickly produce a library of substituted aminophenol derivatives or their corresponding benzoxazine precursors. researchgate.net

Another modular approach involves a divergent synthesis pathway:

Synthesize a key intermediate, such as 3-chloro-2-aminophenol. google.com

In parallel, react this intermediate with a library of different aldehydes to create a diverse set of Schiff bases.

Each of these Schiff bases could then be reacted with a selection of different metal salts to generate a grid of novel transition metal complexes.

This systematic approach allows for the efficient exploration of the chemical space around the core structure, facilitating the discovery of compounds with desired properties through comprehensive structure-activity relationship studies. nih.govmdpi.com

Advanced Characterization Techniques and Structural Elucidation in Research

Spectroscopic Analysis for Molecular Structure Determination

Spectroscopic techniques are paramount in the elucidation of the molecular structure of 3-Chloro-2-(methylamino)phenol. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its atomic and electronic structure can be obtained.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

High-resolution NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. The aromatic region would likely display a complex splitting pattern due to the three adjacent protons on the benzene (B151609) ring. The chemical shifts are influenced by the electronic effects of the chloro, hydroxyl, and methylamino substituents. oup.com The hydroxyl (-OH) and amino (-NH) protons would appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration. The methyl (-CH₃) group attached to the nitrogen would present a sharp singlet, shifted downfield due to the deshielding effect of the adjacent nitrogen atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show six distinct signals for the aromatic carbons and one for the methyl carbon. The chemical shifts of the aromatic carbons are influenced by the nature and position of the substituents on the ring. tandfonline.com The carbon atom bonded to the chlorine atom (C-Cl) would be shifted downfield, as would the carbons bonded to the oxygen (C-OH) and nitrogen (C-NHCH₃) atoms.

Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityAssignment
¹H~6.8-7.2mAromatic-H
¹HVariable (broad)sO-H
¹HVariable (broad)sN-H
¹H~2.8-3.0sN-CH₃
¹³C~145-150sC-OH
¹³C~135-140sC-NHCH₃
¹³C~120-130sC-Cl
¹³C~115-125dAromatic C-H
¹³C~30-35qN-CH₃

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy

Vibrational (IR) Spectroscopy: Infrared spectroscopy probes the vibrational frequencies of the bonds within a molecule, providing a "fingerprint" characteristic of its functional groups. For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations. wpmucdn.comudel.edu The aromatic C-H stretching would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be just below 3000 cm⁻¹. vscht.cz Characteristic C=C stretching vibrations of the aromatic ring would be observed in the 1400-1600 cm⁻¹ region. libretexts.org The C-N and C-O stretching vibrations would be found in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The C-Cl stretching vibration is expected to appear in the lower frequency region, generally between 600 and 800 cm⁻¹. okstate.edu

Predicted IR Absorption Bands for this compound

Wave Number (cm⁻¹)IntensityVibrational ModeFunctional Group
3200-3600Broad, MediumStretchingO-H and N-H
3000-3100MediumStretchingAromatic C-H
2850-2960MediumStretchingAliphatic C-H (CH₃)
1400-1600Medium-StrongStretchingAromatic C=C
1200-1300MediumStretchingC-N
1000-1250Medium-StrongStretchingC-O
600-800Medium-StrongStretchingC-Cl

Electronic (UV-Vis) Spectroscopy: Ultraviolet-visible spectroscopy provides information about the electronic transitions within a molecule. The benzene ring in this compound acts as a chromophore. The presence of the hydroxyl, methylamino, and chloro substituents, which are all auxochromes, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to unsubstituted benzene. quimicaorganica.orghnue.edu.vn Typically, aromatic compounds exhibit a strong absorption band around 200-210 nm and a weaker, fine-structured band between 250-280 nm. libretexts.org The exact absorption maxima (λmax) would be dependent on the solvent used. up.ac.za

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio. nih.gov For this compound (C₇H₈ClNO), HRMS would confirm its molecular formula by matching the experimental mass of the molecular ion to the calculated exact mass.

The fragmentation pattern in the mass spectrum provides further structural information. The molecular ion peak would be expected, along with peaks corresponding to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Common fragmentation pathways for phenols include the loss of carbon monoxide (CO) and a formyl radical (CHO). docbrown.infowhitman.edu Halogenated aromatic compounds can undergo fragmentation by losing a halogen radical or a hydrogen halide molecule. rsc.orgrsc.org The methylamino group can also influence the fragmentation pattern, for instance, through the loss of a methyl radical.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and elucidate intermolecular interactions, such as hydrogen bonding between the hydroxyl and amino groups of adjacent molecules, which significantly influence the physical properties of the compound.

Chromatographic Methods for Isolation, Purification, and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis and purification of organic compounds. For an analyte like this compound, which possesses both polar (hydroxyl and amino groups) and nonpolar (aromatic ring) character, reversed-phase HPLC would be a suitable method. nih.govnih.gov A C18 column could be used with a mobile phase consisting of a mixture of water (often with a buffer to control the pH and ionization state of the analyte) and an organic modifier such as methanol (B129727) or acetonitrile. researchgate.netsielc.com Detection could be achieved using a UV detector set at one of the compound's absorption maxima.

Gas Chromatography (GC): Gas chromatography can also be employed for the analysis of this compound. However, due to the presence of the polar -OH and -NH groups, which can lead to peak tailing and poor resolution, derivatization is often necessary. Converting these polar groups into less polar ethers or esters, for example, can improve the chromatographic performance. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection.

These chromatographic methods are crucial for ensuring the compound is isolated in a high state of purity, which is a prerequisite for accurate spectroscopic analysis and further research.

Theoretical and Computational Chemistry of 3 Chloro 2 Methylamino Phenol

Quantum Chemical Calculations: An Unexplored Frontier

There is no published research on the quantum chemical calculations of 3-Chloro-2-(methylamino)phenol. Therefore, data on its optimized geometric structure, electronic properties, and reactivity, which would be elucidated through Density Functional Theory (DFT), is not available.

Density Functional Theory (DFT) for Geometric and Electronic Structure Elucidation

A DFT study would be instrumental in determining the molecule's three-dimensional arrangement of atoms, bond lengths, and bond angles. Furthermore, it would provide insights into the electronic properties, such as the distribution of electron density and the molecular electrostatic potential, which are crucial for understanding its interactions.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is essential for predicting the chemical reactivity of a compound. The energy and localization of these frontier orbitals indicate the most likely sites for nucleophilic and electrophilic attack. Without dedicated studies, these reactivity predictors for this compound remain unknown.

Analysis of Molecular Chemical Stability and Energy Gaps

The energy gap between the HOMO and LUMO is a key indicator of a molecule's chemical stability and reactivity. A larger energy gap generally implies higher stability and lower reactivity. This fundamental parameter has not been computationally determined for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

No molecular dynamics simulation studies have been reported for this compound. Such simulations would provide valuable information about the compound's conformational flexibility, the dynamics of its intramolecular hydrogen bonds, and its interactions with solvent molecules or other chemical species over time.

Hirshfeld Surface Analysis for Intermolecular Interactions within Crystal Structures

As no crystal structure of this compound has been deposited in the crystallographic databases, a Hirshfeld surface analysis cannot be performed. This technique is used to visualize and quantify intermolecular interactions within a crystal lattice, providing insights into the packing of molecules and the nature of the forces holding them together.

Computational Prediction of Reaction Pathways and Energetics

There are no published computational studies that predict the reaction pathways and associated energy barriers for reactions involving this compound. Such studies are vital for understanding its potential chemical transformations and for designing synthetic routes.

Role As a Synthetic Building Block and Intermediate in Complex Organic Synthesis

Precursor in the Construction of Nitrogen-Containing Heterocyclic Scaffolds

The strategic placement of amino and hydroxyl groups in an ortho relationship makes 3-Chloro-2-(methylamino)phenol an ideal starting material for the synthesis of various nitrogen-containing heterocyclic scaffolds. These heterocyclic systems are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science.

One of the primary applications of this compound is in the synthesis of phenoxazine (B87303) derivatives. The intramolecular cyclization of o-aminophenol derivatives is a well-established method for constructing the phenoxazine core. nih.govnih.gov While direct studies on this compound are limited, the analogous reactions of o-aminophenols provide a clear precedent for its utility. For instance, the condensation of 2-aminophenols with appropriately substituted catechols or quinones can lead to the formation of the phenoxazine ring system. The presence of the chloro and methylamino substituents on the this compound backbone would result in the formation of specifically functionalized phenoxazines, which are valuable for further synthetic transformations or for their inherent biological activities.

Furthermore, this compound can serve as a precursor for other heterocyclic systems such as benzoxazoles. The cyclization of o-aminophenols with various reagents is a common strategy for the synthesis of 2-substituted benzoxazoles. nih.govacs.org For example, reaction with cyanating agents can lead to the formation of 2-aminobenzoxazoles. nih.govacs.org The application of such methodologies to this compound would yield 7-chloro-N-methyl-1,3-benzoxazol-2-amine, a scaffold with potential applications in medicinal chemistry.

The following table summarizes potential heterocyclic systems that can be synthesized from this compound based on known reactions of related o-aminophenols.

Starting MaterialReagent/Reaction ConditionPotential Heterocyclic Product
This compoundSubstituted Catechol/QuinoneSubstituted Chlorophenoxazine
This compoundCyanating Agent (e.g., BrCN)7-Chloro-N-methyl-1,3-benzoxazol-2-amine
This compoundPhosgene or equivalent7-Chloro-1-methyl-1,3-benzoxazol-2(3H)-one

Intermediate for the Synthesis of Multi-Functionalized Aromatic Systems

The reactivity of the functional groups present in this compound allows for its use as an intermediate in the synthesis of a wide array of multi-functionalized aromatic systems. The hydroxyl, amino, and chloro groups can be selectively modified or can direct further substitution on the aromatic ring, leading to a diverse range of derivatives.

The phenolic hydroxyl group can undergo O-alkylation or O-acylation to introduce new functionalities. The methylamino group can be further alkylated, acylated, or used as a directing group in electrophilic aromatic substitution reactions. The chlorine atom, while generally less reactive towards nucleophilic aromatic substitution unless activated, can participate in various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds.

For instance, the hydroxyl group could be converted to a triflate, which is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This would allow for the introduction of various aryl, alkyl, or alkynyl groups at the 2-position. Similarly, the chlorine atom at the 3-position can be a handle for cross-coupling reactions, enabling the synthesis of complex biaryl structures or other substituted aromatic compounds.

A study on the chlorination and monochloramination of 3-aminophenol (B1664112) has shown that electrophilic substitution of Cl+ on the aromatic ring leads to the formation of chloroaminophenol. nih.gov This highlights the potential for further functionalization of the aromatic ring of this compound through electrophilic aromatic substitution, with the existing substituents directing the position of the incoming electrophile.

The following table illustrates some of the potential transformations of this compound to generate multi-functionalized aromatic systems.

Functional GroupReaction TypePotential Product
HydroxylO-Alkylation3-Chloro-2-(methylamino)alkoxybenzene
HydroxylO-Triflation3-Chloro-2-(methylamino)phenyl trifluoromethanesulfonate
ChlorineSuzuki Coupling2-(Methylamino)-3-arylphenol
ChlorineBuchwald-Hartwig AminationN,N'-disubstituted-2-(methylamino)aniline
Aromatic RingElectrophilic Aromatic SubstitutionFurther substituted this compound derivatives

Application in Divergent Synthetic Strategies for Advanced Organic Molecules

Divergent synthesis is a powerful strategy in organic chemistry that allows for the creation of a library of structurally related compounds from a common intermediate. nih.govacs.orgnih.gov The multi-functionality of this compound makes it an excellent candidate for use in such strategies to generate advanced organic molecules.

Starting from this compound, a series of selective transformations can be performed on its three distinct functional groups to generate a variety of intermediates. Each of these intermediates can then be subjected to a different set of reactions to produce a diverse range of final products. For example, selective protection of the hydroxyl and amino groups would allow for independent manipulation of the chloro substituent through cross-coupling reactions. Subsequent deprotection and further functionalization of the hydroxyl and amino groups would lead to a wide array of complex molecules.

A divergent approach could start with the selective O-alkylation of the phenol (B47542), followed by N-acylation of the methylamino group. The resulting intermediate could then undergo a palladium-catalyzed cross-coupling reaction at the chloro position. Alternatively, the order of these reactions could be changed to produce a different set of intermediates and, consequently, a different family of final products. This approach enables the rapid generation of a library of compounds for screening in drug discovery or materials science applications.

Future Directions and Emerging Research Avenues for 3 Chloro 2 Methylamino Phenol Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The future of chemical manufacturing hinges on the development of processes that are not only efficient but also environmentally benign. For 3-Chloro-2-(methylamino)phenol and related aminophenols, research is trending towards greener and more sustainable synthetic strategies that minimize waste, avoid hazardous reagents, and reduce energy consumption.

A key area of development is the move away from traditional nitration and reduction routes, which often involve harsh acids and heavy metal reducing agents. A patented method for preparing 3-chloro-2-aminophenol involves the nitration of m-chlorophenol followed by reduction using hydrazine (B178648) hydrate (B1144303) with ferrous sulfate (B86663) as a catalyst. google.com While effective, future research will likely focus on replacing hydrazine hydrate, a toxic reagent, with cleaner reducing agents.

Emerging sustainable approaches for related compounds offer a blueprint for the future synthesis of this compound. These include:

Electrochemical Synthesis: An innovative electrochemical method for the chlorination of aminophenol derivatives uses dichloromethane (B109758) as both the solvent and the chlorine source. rsc.orgrsc.org This approach, particularly when adapted for a flow electrolysis cell, minimizes waste and avoids the need for traditional chlorinating agents. rsc.orgrsc.org

Catalytic Hydrogenation: The use of catalytic transfer hydrogenation or direct hydrogenation with molecular hydrogen over novel catalysts represents a much greener alternative to stoichiometric reductants.

Biocatalysis: The application of enzymes, such as nitroreductases, could offer highly selective and environmentally friendly pathways to aminophenols from their nitroaromatic precursors under mild conditions.

A comparison of a traditional synthesis with potential green alternatives is outlined below:

FeatureTraditional Method (e.g., Nitration/Reduction)Emerging Sustainable Methods
Reagents Concentrated HNO3, Fe/HCl, or Hydrazine HydrateH2/Catalyst, Electrochemical, Biocatalysts
Solvents Often requires harsh organic solventsWater, recyclable organic solvents (e.g., CPME), or solvent-free conditions rsc.org
Byproducts Metal salts, acidic waste streamsWater, recyclable catalyst
Safety Use of toxic and corrosive materialsMilder reaction conditions, less hazardous reagents
Efficiency Often multi-step with purification challengesPotentially fewer steps, higher atom economy

Future methodologies will also likely incorporate continuous flow processing. Flow chemistry offers enhanced safety, better process control, and easier scalability compared to batch processing, aligning perfectly with the goals of sustainable chemical production. rsc.org For instance, a continuous flow protocol has been successfully used for the waste-minimized synthesis of 2-aminophenoxazin-3-ones from 2-aminophenols, demonstrating the potential of this technology. rsc.org

Exploration of Unconventional Reactivity Profiles and Catalytic Transformations

The unique substitution pattern of this compound, featuring an ortho-amino group and a meta-chloro substituent relative to the hydroxyl group, imparts a distinct reactivity profile that is ripe for exploration. The interplay between the electron-donating hydroxyl and amino groups and the electron-withdrawing chloro group can be harnessed for novel chemical transformations.

Future research is expected to focus on:

Oxidative Coupling Reactions: The ortho-aminophenol moiety is a classic precursor for the synthesis of phenoxazine (B87303) and phenoxazinone structures. These heterocyclic scaffolds are present in various dyes, pharmaceuticals, and natural products. Research into the catalytic aerobic oxidation of this compound using catalysts based on copper, iron, or cobalt could yield novel functional dyes or biologically active molecules. rsc.org The chlorine substituent would offer a handle for further functionalization of the resulting phenoxazinone ring.

Directed C-H Functionalization: The amino and hydroxyl groups can act as directing groups to selectively functionalize the aromatic ring at other positions. This would allow for the late-stage introduction of new functional groups, rapidly building molecular complexity from the relatively simple starting material.

Participation in Cascade Reactions: The molecule can be designed to participate in cascade or domino reactions, where multiple bonds are formed in a single operation. For example, related aminophenol derivatives are used in cycloaddition reactions to build complex heterocyclic systems. A copper-catalyzed cascade reaction involving a rsc.orgnih.gov-rearrangement and oxa-Michael addition has been used to synthesize meta-aminophenol derivatives. nih.gov

The molecule's potential as a ligand in transition metal catalysis is another promising avenue. The nitrogen and oxygen atoms can chelate to a metal center, creating a chiral environment if the ligand is appropriately modified. Such complexes could be investigated for their efficacy in asymmetric catalysis, for example, in asymmetric hydrogenation or oxidation reactions.

Computational Design of Functionalized Analogues with Tailored Reactivity

Computational chemistry and in silico design are becoming indispensable tools in modern chemical research. By modeling this compound and its potential derivatives, researchers can predict their physicochemical properties and reactivity before committing to laborious and expensive laboratory synthesis.

Future computational studies are likely to explore:

Substituent Effects: Density Functional Theory (DFT) calculations can be used to model how the addition of different functional groups at various positions on the aromatic ring would alter the molecule's electronic structure, redox potential, and acidity/basicity. This allows for the rational design of analogues with specific, desired properties.

Reaction Mechanism Elucidation: Computational modeling can provide deep insight into the transition states and reaction pathways of potential transformations. This knowledge is crucial for optimizing reaction conditions and for designing catalysts that can lower activation barriers and improve selectivity for a desired outcome.

Virtual Screening for Biological Activity: If the core scaffold is identified as a potential pharmacophore, computational docking studies can be used to screen libraries of virtual analogues against biological targets like enzymes or receptors. This can help prioritize which derivatives are most likely to exhibit interesting biological activity, streamlining the drug discovery process.

Computational ApproachApplication for this compound AnaloguesExpected Outcome
DFT Calculations Modeling electronic properties (HOMO/LUMO), bond dissociation energies, and electrostatic potential maps.Prediction of reactivity, sites for electrophilic/nucleophilic attack, and stability.
Molecular Dynamics (MD) Simulations Simulating the behavior of the molecule and its derivatives in different solvent environments or bound to a target.Understanding conformational preferences and intermolecular interactions.
QSAR (Quantitative Structure-Activity Relationship) Correlating structural features of a series of analogues with their experimentally determined activity.Building predictive models to design more potent compounds.

By leveraging these computational tools, the development of new functional molecules based on the this compound scaffold can be significantly accelerated, moving from rational design to targeted synthesis with greater efficiency.

Integration into Supramolecular Chemistry and Advanced Material Precursor Research

The field of supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding, pi-pi stacking, and metal coordination. The functional groups on this compound make it an excellent candidate as a building block, or "tecton," for the construction of supramolecular assemblies and advanced materials.

Emerging research directions in this area include:

Hydrogen-Bonded Networks: The hydroxyl and secondary amine groups are excellent hydrogen bond donors and acceptors. This allows the molecule to self-assemble into well-defined one-, two-, or three-dimensional networks. The presence of the chloro-substituent could be used to fine-tune the packing arrangement through halogen bonding.

Metal-Organic Frameworks (MOFs): By modifying the molecule with additional coordinating groups (e.g., carboxylates or nitriles), it could be used as an organic linker to build porous MOFs. The resulting materials could be investigated for applications in gas storage, separation, or catalysis. The internal pores would be decorated with the chloro and methylamino functionalities, imparting specific chemical properties to the framework.

Precursors for Functional Polymers: this compound can serve as a monomer for the synthesis of specialty polymers. For example, it could be incorporated into polybenzoxazoles (PBOs), a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. The chloro-substituent provides a site for post-polymerization modification, allowing for the tuning of the polymer's properties.

The ability to form stable, ordered assemblies makes this molecule and its derivatives attractive for the bottom-up fabrication of materials with tailored electronic, optical, or recognition properties, opening doors to applications in sensors, organic electronics, and functional coatings.

Q & A

Basic: What are the recommended methods for synthesizing 3-Chloro-2-(methylamino)phenol, and how can purity be optimized?

Answer: A common approach involves multi-step organic synthesis, starting with halogenation of phenol derivatives followed by selective methylation and amination. For example, chlorination of 2-methylphenol under controlled conditions (e.g., using Cl₂ in acetic acid) yields intermediates like 3-chloro-2-methylphenol, which can undergo nucleophilic substitution with methylamine . Purity optimization requires rigorous purification techniques:

  • Chromatography: Use silica gel column chromatography with ethyl acetate/hexane gradients to isolate intermediates.
  • Recrystallization: Employ solvents like ethanol or dichloromethane for final product crystallization.
  • Analytical validation: Confirm purity via HPLC (C18 column, methanol/water mobile phase) and NMR (¹H/¹³C) to detect residual solvents or unreacted precursors .

Advanced: How can reaction mechanisms for the amination step in synthesizing this compound be elucidated?

Answer: Mechanistic studies often combine kinetic analysis and computational modeling. For example:

  • Kinetic isotope effects (KIE): Compare reaction rates using deuterated methylamine to identify rate-determining steps (e.g., nucleophilic attack vs. proton transfer).
  • DFT calculations: Model transition states to assess steric and electronic effects of the chloro and methyl substituents on regioselectivity .
  • In situ monitoring: Use FTIR or Raman spectroscopy to track intermediate formation during amination .

Basic: What analytical techniques are most reliable for characterizing this compound?

Answer: A combination of spectroscopic and chromatographic methods is essential:

  • Mass spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., m/z 142.58 for [M+H]⁺) and fragmentation patterns .
  • NMR spectroscopy: ¹H NMR (δ 6.8–7.2 ppm for aromatic protons; δ 2.8 ppm for methylamino group) and ¹³C NMR (δ 150–160 ppm for phenolic carbon) .
  • FTIR: Key peaks include O-H stretch (~3200 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) .

Advanced: How can contradictory stability data for this compound under varying pH conditions be resolved?

Answer: Stability studies should employ controlled degradation experiments:

  • Forced degradation: Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, then quantify degradation products via LC-MS.
  • pH-rate profiling: Determine degradation rate constants (k) across pH 2–12 to identify instability hotspots (e.g., hydrolysis of the methylamino group at pH < 3) .
  • Arrhenius modeling: Predict shelf-life under storage conditions by extrapolating accelerated stability data (40–60°C) .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer: Key precautions include:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use NIOSH-approved respirators if dust or aerosols are generated .
  • Ventilation: Conduct reactions in fume hoods with ≥6 air changes/hour to minimize inhalation risks .
  • Spill management: Absorb leaks with inert materials (e.g., diatomaceous earth) and dispose as hazardous waste .

Advanced: How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

Answer: The chloro group acts as an electron-withdrawing substituent, while the methylamino group donates electrons via resonance:

  • Hammett analysis: Calculate σ values to predict directing effects in electrophilic substitution (e.g., para to -NHCH₃ due to resonance donation).
  • Catalytic coupling: Use Pd(0) catalysts for Suzuki-Miyaura reactions; the chloro group serves as a leaving group, enabling aryl boronic acid coupling .

Basic: What are the environmental and toxicological risks associated with this compound?

Answer: Based on chlorophenol analogues:

  • Ecotoxicology: The compound may inhibit aquatic organisms (LC₅₀ < 10 mg/L for Daphnia magna). Prevent drainage into waterways .
  • Human toxicity: Potential skin sensitization and respiratory irritation. Follow OSHA Permissible Exposure Limits (PEL: 0.5 mg/m³ for chlorophenols) .

Advanced: How can computational methods predict the biological activity of this compound derivatives?

Answer: Structure-activity relationship (SAR) modeling integrates:

  • Molecular docking: Screen against target proteins (e.g., cytochrome P450 enzymes) using AutoDock Vina to assess binding affinities.
  • ADMET prediction: Use SwissADME to estimate bioavailability, LogP (~2.1), and blood-brain barrier penetration .

Basic: What storage conditions maximize the stability of this compound?

Answer: Store in amber glass vials under inert gas (N₂ or Ar) at 2–8°C. Avoid moisture and light to prevent oxidation/hydrolysis .

Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in tracing metabolic pathways of this compound?

Answer: Isotopic tracers enable:

  • Mass spectrometry imaging (MSI): Localize metabolites in tissues using ¹³C-labeled aromatic rings.
  • NMR metabolomics: Track ¹⁵N-methylamino group transformation into urea cycle intermediates in hepatic models .

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